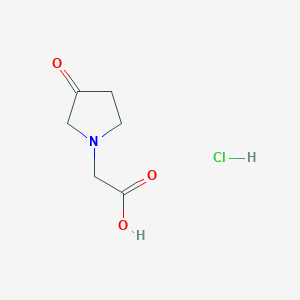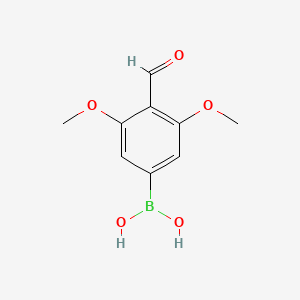![molecular formula C8H8ClNO B1457850 Chlorhydrate de 5,6-dihydro-[1]pyrindin-7-one CAS No. 1414959-19-5](/img/structure/B1457850.png)
Chlorhydrate de 5,6-dihydro-[1]pyrindin-7-one
Vue d'ensemble
Description
5,6-Dihydro-[1]pyrindin-7-one hydrochloride: is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dihydro-[1]pyrindin-7-one hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, 5,6-Dihydro-[1]pyrindin-7-one hydrochloride can be used as a corrosion inhibitor for metals. Its derivatives have shown effectiveness in protecting carbon steel from corrosion in acidic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-[1]pyrindin-7-one hydrochloride typically involves cyclocondensation reactions. One effective method is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields high-purity products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydro-[1]pyrindin-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-[1]pyrindin-7-one hydrochloride involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific conditions .
Comparaison Avec Des Composés Similaires
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 5H,6H,7H-Cyclopenta[b]pyridin-7-amine
Comparison: Compared to similar compounds, 5,6-Dihydro-[1]pyrindin-7-one hydrochloride is unique due to its specific structural features and reactivity.
Propriétés
IUPAC Name |
5,6-dihydrocyclopenta[b]pyridin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c10-7-4-3-6-2-1-5-9-8(6)7;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOYVMTAJHHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)
![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)





![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)
